molecular formula C18H23N5O B2967318 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide CAS No. 1203442-88-9

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide

Cat. No.: B2967318
CAS No.: 1203442-88-9
M. Wt: 325.416
InChI Key: SHPOOQXMVDUCLA-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at the 6-position with a dimethylamino group and at the 2-position with a methyl group. The pyrimidine is linked via an ethylamino chain to a cinnamamide moiety.

Properties

IUPAC Name

(E)-N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14-21-16(13-17(22-14)23(2)3)19-11-12-20-18(24)10-9-15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H,20,24)(H,19,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPOOQXMVDUCLA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Intermediate: The synthesis begins with the preparation of the pyrimidine intermediate. This can be achieved by reacting 2-methyl-4,6-dichloropyrimidine with dimethylamine in the presence of a base such as potassium carbonate.

    Coupling with Ethylamine: The resulting dimethylamino-substituted pyrimidine is then coupled with ethylamine under reflux conditions to form the N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl) intermediate.

    Formation of Cinnamamide: Finally, the intermediate is reacted with cinnamoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, alkoxides; reactions can be conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the dimethylamino group.

Scientific Research Applications

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Pharmacology: Studies have explored its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: It serves as a tool compound in biological assays to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The dimethylamino group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, emphasizing substituents, linker length, and biological activity.

Compound Name/ID Core Structure Pyrimidine Substituents Linker Length Key Biological Activity Source
Target Compound Pyrimidine + cinnamamide 6-(dimethylamino), 2-methyl Ethylamino Inferred kinase inhibition N/A
Compound 6 (N-(6-(pyrimidin-2-ylamino)hexyl)cinnamamide) Pyrimidine + cinnamamide Pyrimidin-2-ylamino Hexylamino Cholinesterase inhibition Pharmaceuticals 2022
Dasatinib Thiazolecarboxamide 4-(2-hydroxyethyl)piperazine Ethylamino Antineoplastic (BCR-ABL kinase inhibitor) Pharmacopeial Forum 2005
N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-(dimethylamino)ethyl]amino]-4-pyrimidinyl]amino]-5-thiazolecarboxamide Thiazolecarboxamide 6-[[2-(dimethylamino)ethyl]amino] Ethylamino Kinase inhibition (structural analog) Patents Act
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine (2-Fluorophenyl)amino, (4-methoxyphenyl)aminomethyl None Antibacterial, antifungal Acta Crystallographica
2.1 Structural and Functional Analysis
  • Substituent Effects: The dimethylamino group in the target compound improves solubility compared to the piperazine in Dasatinib or morpholinyl groups in other analogs . This substituent may also enhance binding to kinase ATP pockets via electrostatic interactions. The 2-methyl group on the pyrimidine likely increases metabolic stability by steric hindrance, contrasting with unsubstituted pyrimidines in ’s compound .
  • Cinnamamide vs. Thiazolecarboxamide: The cinnamamide moiety in the target compound facilitates π-π stacking with aromatic residues in enzyme active sites, similar to the thiazolecarboxamide in Dasatinib. However, the absence of a thiazole ring may alter selectivity toward non-kinase targets .

Biological Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a pyrimidine core and various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₇H₂₅N₅O₃S
Molecular Weight379.5 g/mol
CAS Number1207019-68-8
Structural FeaturesDimethylamino group, pyrimidine core, cinnamide linkage

While specific literature on the mechanisms of action for this compound is limited, it is suggested that compounds with similar structures may interact with various molecular targets in biological systems. This interaction could modulate enzyme activity or receptor functions, potentially leading to therapeutic effects against diseases such as cancer and infections .

Anticancer Properties

Research indicates that cinnamic acid derivatives exhibit notable anticancer activities. For instance, compounds structurally related to cinnamamide have shown low cytotoxicity against specific cancer cell lines while inhibiting cell growth effectively . The ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth has been documented, suggesting that this compound may share similar properties.

Cytoprotective Effects

Cinnamic acid derivatives have also demonstrated protective effects against oxidative stress. Studies have shown that certain cinnamamide derivatives can induce the expression of Nrf2-dependent cytoprotective genes, enhancing cellular defenses against oxidative damage . This mechanism may be relevant for this compound as well.

Case Studies and Experimental Findings

  • Nrf2/ARE Pathway Activation : In a study evaluating the biological activity of aromatic carboxylic acids, compounds with structural similarities to this compound were shown to activate the Nrf2/ARE pathway significantly. This activation correlated with increased expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 .
  • Antimetastatic Activity : Research on related cinnamic acid derivatives highlighted their potential to suppress cell migration and invasion in various cancer models. For example, specific derivatives demonstrated up to 86% suppression of B16-F10 cell migration .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide?

Answer:
The compound is typically synthesized via multi-step coupling reactions. Key steps include:

  • Pyrimidine core formation : The 6-(dimethylamino)-2-methylpyrimidin-4-amine moiety is prepared using nucleophilic substitution or condensation reactions, often under reflux with catalysts like TFA (trifluoroacetic acid) .
  • Linker introduction : Ethylenediamine derivatives are coupled to the pyrimidine core via amidation or alkylation. For example, analogs in used 2-(dimethylamino)ethylamine as a linker, with bromophenyl or chlorophenyl substituents introduced via Buchwald-Hartwig coupling .
  • Cinnamamide attachment : Trans-cinnamic acid is activated using carbodiimides (e.g., HATU) and coupled to the aminoethyl-pyrimidine intermediate. details a similar procedure for a cinnamamide derivative, achieving 64% yield via column chromatography (silica gel, CH2Cl2/hexane/isopropanol) .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:
Validation relies on orthogonal analytical techniques:

  • NMR spectroscopy : 1H and 19F NMR (e.g., DMSO-d6 solvent) confirm substituent positions and purity. For example, reports δ 10.80 (s, NH), 2.86 ppm (s, dimethylamino), and fluorine signals at -150.52 ppm (aryl-F) .
  • Mass spectrometry : High-resolution MS (e.g., M+1 at m/z 455.1/456.1) verifies molecular weight .
  • HPLC : Purity ≥95% is standard, as seen in for related compounds .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:
SAR studies often focus on:

  • Pyrimidine substitutions : Modifying dimethylamino or methyl groups (e.g., replacing with ethyl or fluorine) to alter electronic properties. highlights that 2-methylpyrimidine enhances kinase inhibition (Src/Abl) by improving binding affinity .
  • Linker flexibility : Varying ethylenediamine length (e.g., hexyl vs. ethyl) to balance solubility and target engagement. shows that longer linkers (e.g., hexyl) in cinnamamide derivatives improve cellular permeability .
  • Cinnamamide modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as noted in for similar benzamide derivatives .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:
Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

  • Assay standardization : Use cell lines with consistent genetic backgrounds (e.g., K562 leukemia cells in ) .
  • Stability testing : Monitor compound degradation under assay conditions (pH, temperature) via LC-MS. highlights TFA’s role in stabilizing intermediates during synthesis .
  • Cross-validation : Compare results across orthogonal assays (e.g., enzymatic vs. cellular inhibition). validated kinase inhibition using both in vitro enzymatic assays and in vivo xenograft models .

Methodological: What strategies optimize reaction yields during synthesis?

Answer:
Key optimization steps:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for pyrimidine-amine intermediates, as in .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates. achieved higher yields using isopropanol in chromatography .
  • Temperature control : Stepwise heating (e.g., 80°C for amidation, 110°C for cyclization) minimizes side reactions .

Advanced: How can researchers evaluate the compound’s stability under physiological conditions?

Answer:
Stability protocols include:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and analyze via HPLC for degradation products. ’s use of TFA in synthesis suggests sensitivity to acidic conditions .
  • Plasma stability : Incubate with human/animal plasma (37°C) and quantify parent compound loss over time using LC-MS/MS.
  • Light/oxidation testing : Expose to UV light or H2O2 and monitor structural changes via NMR .

Basic: What in vitro assays are recommended to assess biological activity?

Answer:

  • Kinase inhibition assays : Use recombinant Src/Abl kinases (IC50 determination via ADP-Glo™), as in .
  • Cell viability assays : Test against hematological (e.g., K562) and solid tumor lines (e.g., MDA-MB-231) using MTT or CellTiter-Glo® .
  • Target engagement : Western blotting for phosphorylated substrates (e.g., CrkL in CML cells) confirms mechanism of action .

Advanced: How can computational modeling guide the design of derivatives?

Answer:

  • Docking studies : Use Schrödinger or AutoDock to predict binding modes with target proteins (e.g., Abl kinase). ’s compound 13 was optimized using docking to prioritize pyrimidine-thiazole interactions .
  • QSAR models : Corolate substituent properties (e.g., logP, polar surface area) with bioactivity data to predict optimal analogs.
  • MD simulations : Assess compound stability in binding pockets over 100-ns trajectories .

Methodological: What are best practices for resolving low solubility in biological assays?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility, as seen in for dasatinib analogs .
  • Particle size reduction : Nano-milling or liposomal encapsulation improves bioavailability .

Advanced: How to validate target specificity and off-target effects?

Answer:

  • Kinome-wide profiling : Use panels (e.g., DiscoverX KINOMEscan) to assess selectivity across 400+ kinases .
  • CRISPR/Cas9 knockout : Validate target dependency by comparing IC50 in wild-type vs. knockout cells.
  • Proteomics : SILAC-based mass spectrometry identifies off-target protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.